Biotin-Unreinheit A

Übersicht

Beschreibung

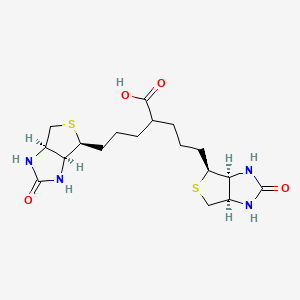

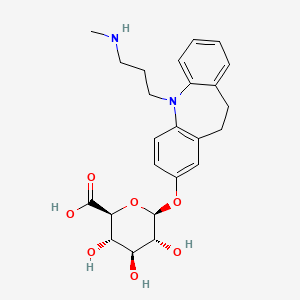

Biotin Impurity A, also known as D-Biotin Dimer Acid, is an impurity found in biotin, which is a water-soluble B vitamin . It is widely used throughout the biotechnology industry to conjugate proteins for biochemical assays . The molecular formula of Biotin Impurity A is C18H28N4O4S2 and its molecular weight is 428.57 .

Molecular Structure Analysis

The molecular structure of Biotin Impurity A is represented by the formula C18H28N4O4S2 . The exact structure can be represented by a SMILES string , which is a type of notation used to describe the structure of chemical species using short ASCII strings.

Wissenschaftliche Forschungsanwendungen

Mikrobielle Produktion von Biotin

Biotin, das als Coenzym in Carboxylierungsreaktionen dient, ist ein lebenswichtiger Nährstoff, der für das natürliche Wachstum, die Entwicklung und das allgemeine Wohlbefinden von Mensch und Tier unerlässlich ist {svg_1}. Das aufstrebende Feld der synthetischen Biologie ermöglicht nun die Schaffung mikrobieller Zellfabriken, die biobasierte Produkte herstellen und eine kostengünstige Alternative zur chemischen Synthese für die Biotinproduktion bieten {svg_2}.

Biotin-Biosynthese

Biotin, auch bekannt als Vitamin B7, ist essenziell für die Aufrechterhaltung des natürlichen menschlichen Wachstums, der Entwicklung und der regulären physiologischen Funktionen {svg_3}. Die meisten Mikroorganismen und Pflanzen können Biotin synthetisieren, während Menschen und Säugetiere es über Nahrung, Darmflora und Produkte aus chemischer Synthese erhalten müssen {svg_4}.

Biotin in Lebensmittelzusatzstoffen und Biomedizin

Biotin hat wichtige Anwendungen in Lebensmittelzusatzstoffen, Biomedizin und anderen Bereichen {svg_5}. Es spielt eine entscheidende Rolle bei verschiedenen physiologischen Funktionen, darunter die Aufrechterhaltung des menschlichen Stoffwechsels, der Zellsynthese und der neurologischen Gesundheit sowie die Linderung von Muskelschmerzen und die Vorbeugung von Haarausfall {svg_6}.

Biotin in Tierfutter

Biotin wird häufig in Tierfutter verwendet, da es für das normale Wachstum und die Entwicklung unerlässlich ist {svg_7}. Es wird auch zur Vorbeugung und Behandlung von Biotinmangel bei Tieren eingesetzt {svg_8}.

Biotin in Kosmetika

Biotin wird auch in Kosmetika verwendet, da es positive Auswirkungen auf die Haut- und Haarpflege hat {svg_9}. Es ist oft in Haarpflegeprodukten enthalten, da es dazu beitragen kann, das Haar zu stärken und Haarausfall vorzubeugen {svg_10}.

Biotin in diagnostischen Tests

Biotin wird in diagnostischen Tests verwendet, insbesondere in Enzyme-linked Immunosorbent Assays (ELISAs) {svg_11}. Die nichtkovalente Wechselwirkung von Biotin mit Streptavidin wird in der Diagnostik und wissenschaftlichen Forschung häufig verwendet {svg_12}.

Wirkmechanismus

Target of Action

Biotin Impurity A, also known as D-Biotin Dimer Acid , is a derivative of biotin, a water-soluble B vitamin . Biotin is an essential cofactor for biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, the primary targets of Biotin Impurity A are likely these biotin-dependent enzymes.

Mode of Action

Biotin must be covalently attached to its cognate enzyme proteins for function, and this attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes . This reaction is catalyzed by an enzyme called biotin protein ligase .

Biochemical Pathways

Biotin participates in several critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a coenzyme in these processes, biotin facilitates the transfer of carbon dioxide in carboxylation reactions . Given its structural similarity to biotin, Biotin Impurity A may potentially influence these same biochemical pathways.

Pharmacokinetics

Biotin is known to be water-soluble , suggesting that Biotin Impurity A may also be water-soluble due to its structural similarity. Water-soluble compounds generally have good bioavailability as they can be easily absorbed and distributed in the body.

Result of Action

Biotin is known to play a crucial role in various metabolic processes, including the metabolism of carbohydrates, fats, and proteins . Therefore, Biotin Impurity A may potentially influence these metabolic processes.

Biochemische Analyse

Biochemical Properties

Biotin Impurity A plays a significant role in biochemical reactions, particularly those involving carboxylation. It interacts with enzymes such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase. These enzymes are crucial for fatty acid synthesis, gluconeogenesis, and the catabolism of certain amino acids. The interaction between Biotin Impurity A and these enzymes typically involves the formation of a biotin-enzyme complex, which facilitates the transfer of carbon dioxide in carboxylation reactions .

Cellular Effects

Biotin Impurity A influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in fatty acid metabolism and gluconeogenesis. Additionally, Biotin Impurity A can modulate cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. These effects highlight the importance of Biotin Impurity A in maintaining cellular function and metabolic balance .

Molecular Mechanism

The molecular mechanism of Biotin Impurity A involves its binding interactions with specific enzymes and proteins. Biotin Impurity A forms a covalent bond with the active site of carboxylase enzymes, leading to the activation or inhibition of these enzymes. This binding interaction is crucial for the carboxylation reactions that Biotin Impurity A facilitates. Additionally, Biotin Impurity A can influence gene expression by acting as a cofactor for transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin Impurity A can change over time. The stability and degradation of Biotin Impurity A are important factors that influence its long-term effects on cellular function. Studies have shown that Biotin Impurity A is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to Biotin Impurity A in in vitro and in vivo studies has demonstrated its potential to modulate cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Biotin Impurity A vary with different dosages in animal models. At low doses, Biotin Impurity A has been shown to enhance metabolic processes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. These threshold effects highlight the importance of determining the optimal dosage of Biotin Impurity A for therapeutic applications .

Metabolic Pathways

Biotin Impurity A is involved in several metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. It interacts with enzymes such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, which are essential for these metabolic processes. The presence of Biotin Impurity A can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic balance .

Transport and Distribution

Within cells and tissues, Biotin Impurity A is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of Biotin Impurity A in various cellular compartments. The distribution of Biotin Impurity A can affect its biochemical activity and influence its interactions with enzymes and proteins .

Subcellular Localization

Biotin Impurity A is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to these compartments. The activity and function of Biotin Impurity A are influenced by its localization, as it interacts with enzymes and proteins within these specific cellular environments .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAVQWGAJQDNB-LZXPERKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747149 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163708-46-0 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid?

A1: The research abstract provides the chemical name of the compound: (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid. While the abstract doesn't explicitly state the molecular formula and weight, it mentions that the structure was confirmed by NMR []. This suggests that the researchers possess the spectroscopic data, which can be used to deduce the molecular formula and calculate the molecular weight.

Q2: What analytical methods were employed to characterize the synthesized d-Biotin impurity?

A2: The research abstract explicitly mentions the use of NMR spectroscopy to confirm the structure of the synthesized d-Biotin impurities, including (2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid []. While not specified, other analytical techniques like mass spectrometry and elemental analysis might have been employed to further characterize the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

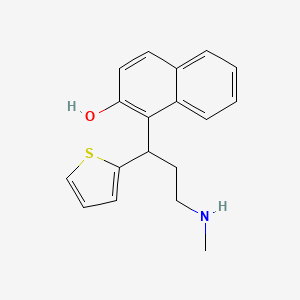

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

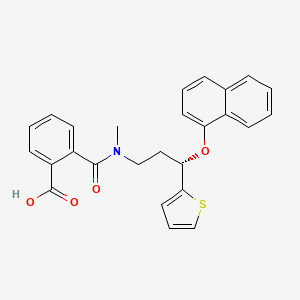

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)

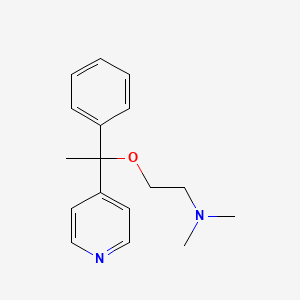

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)